1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Description

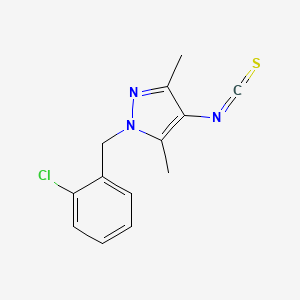

1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a 2-chloro-benzyl group at position 1 and an isothiocyanato functional group at position 4.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-5-3-4-6-12(11)14/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCXLIQYGGYVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159121 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004193-62-7 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.

Introduction of the 2-Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with 2-chlorobenzyl chloride in the presence of a base.

Addition of the Isothiocyanate Group: The final step involves the reaction of the intermediate compound with thiophosgene or another isothiocyanate source under controlled conditions to introduce the isothiocyanate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles.

Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Addition Reactions: Primary or secondary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

Biological Research: Used as a probe to study enzyme inhibition and protein interactions.

Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves:

Interaction with Proteins: The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Disruption of Cellular Processes: By binding to key enzymes, the compound can disrupt various cellular processes, which is particularly useful in cancer research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Table 1: Cytotoxic Activity of Pyrazole Derivatives

Physicochemical Properties

- Thermal/Electrochemical Stability: Pyrazolium ionic liquids with BF₄⁻ anions exhibit higher electrochemical stability than Cl⁻ or PF₆⁻ analogs .

Table 2: Substituent Impact on Physicochemical Properties

Biological Activity

1-(2-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3S, with a molecular weight of 277.772 g/mol. The compound features a pyrazole core substituted with a chlorobenzyl group and an isothiocyanate functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3S |

| Molecular Weight | 277.772 g/mol |

| Melting Point | N/A |

| Boiling Point | 441.0 ± 45.0 °C |

| LogP | 4.72 |

| Solubility in Water | N/A |

Antimicrobial Activity

Research indicates that compounds containing isothiocyanate groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays. In a study assessing the inhibition of pro-inflammatory cytokines, this compound exhibited significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, this compound was found to be more effective than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Action

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced paw edema in a carrageenan-induced rat model, demonstrating its potential for development into a non-steroidal anti-inflammatory drug (NSAID).

Q & A

Q. What are the established synthetic routes for 1-(2-chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives typically involves multi-step protocols. For example, hydrazine derivatives can react with diketones in ethanol under nitrogen to form pyrazole cores . The isothiocyanate group may be introduced via thiophosgene or its analogs under controlled pH and temperature to avoid side reactions . Key factors include solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and inert atmospheres to prevent oxidation . Yields often range from 50–70%, with purification via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- FTIR : Confirms the isothiocyanate group (N=C=S stretch at ~2050–2100 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

- NMR : NMR identifies methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and benzyl CH₂ (δ ~4.8 ppm). NMR resolves the thiocyanate carbon at δ ~130–135 ppm .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 279.7 for C₁₃H₁₂ClN₃S) .

Q. What preliminary biological activities have been reported for structurally similar pyrazole derivatives?

Analogous compounds exhibit antitumor, antimicrobial, and anti-inflammatory activities. For instance, ethyl amino-pyrazole derivatives show cytotoxicity against HeLa cells (IC₅₀ ~20 μM) via apoptosis induction . Chlorobenzyl substituents enhance lipophilicity, improving membrane permeability . However, bioactivity varies significantly with substituent position (e.g., 2-chloro vs. 4-chloro benzyl groups) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths (e.g., C-Cl at 1.73–1.75 Å) and dihedral angles between the pyrazole ring and benzyl group (e.g., 85–90°) . Hydrogen-bonding networks (e.g., N-H···S interactions) and packing motifs (e.g., π-π stacking) can be analyzed to predict stability and solubility . Refinement protocols often use SHELXL, with R-factors <0.05 for high-quality datasets .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the benzyl position enhances electrophilicity, potentially increasing DNA-binding affinity .

- Isosteric Replacement : Replacing the isothiocyanate with a carboxylate group reduces cytotoxicity but improves aqueous solubility .

- Hybrid Derivatives : Conjugation with known pharmacophores (e.g., benzothiophene) can target multiple pathways, as seen in hybrid molecules with IC₅₀ values <10 μM in MCF-7 cells .

Q. How do computational methods (e.g., DFT, molecular docking) aid in mechanistic studies?

- DFT Calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps (~4.5 eV) correlate with reactivity .

- Docking Simulations : Reveal binding modes with enzymes like COX-2 or topoisomerase II. For example, the thiocyanate group may form hydrogen bonds with Arg120 in COX-2 .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What experimental approaches address contradictions in reported biological data?

- Dose-Response Validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm selectivity .

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may explain discrepancies in vivo vs. in vitro results .

- Off-Target Screening : Employ kinome-wide profiling to detect unintended kinase inhibition, which may alter phenotypic outcomes .

Methodological Challenges and Solutions

Q. What are the key pitfalls in synthesizing isothiocyanate-containing pyrazoles, and how can they be mitigated?

- Side Reactions : Isothiocyanates may hydrolyze to thioureas in aqueous media. Use anhydrous solvents and low temperatures (0–5°C) during synthesis .

- Purification Difficulties : Polar byproducts can co-elute with the target. Optimize gradient elution in HPLC (e.g., 60–80% acetonitrile in water) .

- Toxicity : Thiophosgene intermediates are hazardous. Replace with safer reagents like 1,1′-thiocarbonyldiimidazole .

Q. How can researchers reconcile crystallographic data with spectroscopic results for this compound?

Cross-validate NMR-derived torsion angles with crystallographic data (e.g., C16-C25-C30-C29 torsion of −0.5° in crystal vs. ~2° in solution) . Discrepancies may arise from crystal packing forces or dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.